

An In-depth Toxicological Profile of Doxylamine Succinate

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Compound of Interest

Compound Name: Doxylamine

Cat. No.: B195884

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Executive Summary

Doxylamine succinate, a first-generation ethanolamine-based antihistamine, is widely utilized for its hypnotic and antiemetic properties. Its mechanism of action is primarily centered on its antagonism of the histamine H1 receptor, which also contributes to its sedative and anticholinergic side effects. This document provides a comprehensive technical overview of the toxicological profile of **doxylamine** succinate, synthesizing data from non-clinical studies. It covers toxicokinetics, acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Key quantitative data are presented in tabular format for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological interactions and the methodologies used for its evaluation.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Doxylamine is readily absorbed after oral administration. In healthy male volunteers administered a single 25 mg oral dose, the mean peak plasma concentration (C_{max}) was approximately 99-118.21 ng/mL, achieved at a T_{max} of 2.4 hours.^{[1][2]} The elimination half-life is approximately 10.1 to 12.5 hours.^{[1][3]} **Doxylamine** is primarily metabolized in the liver via

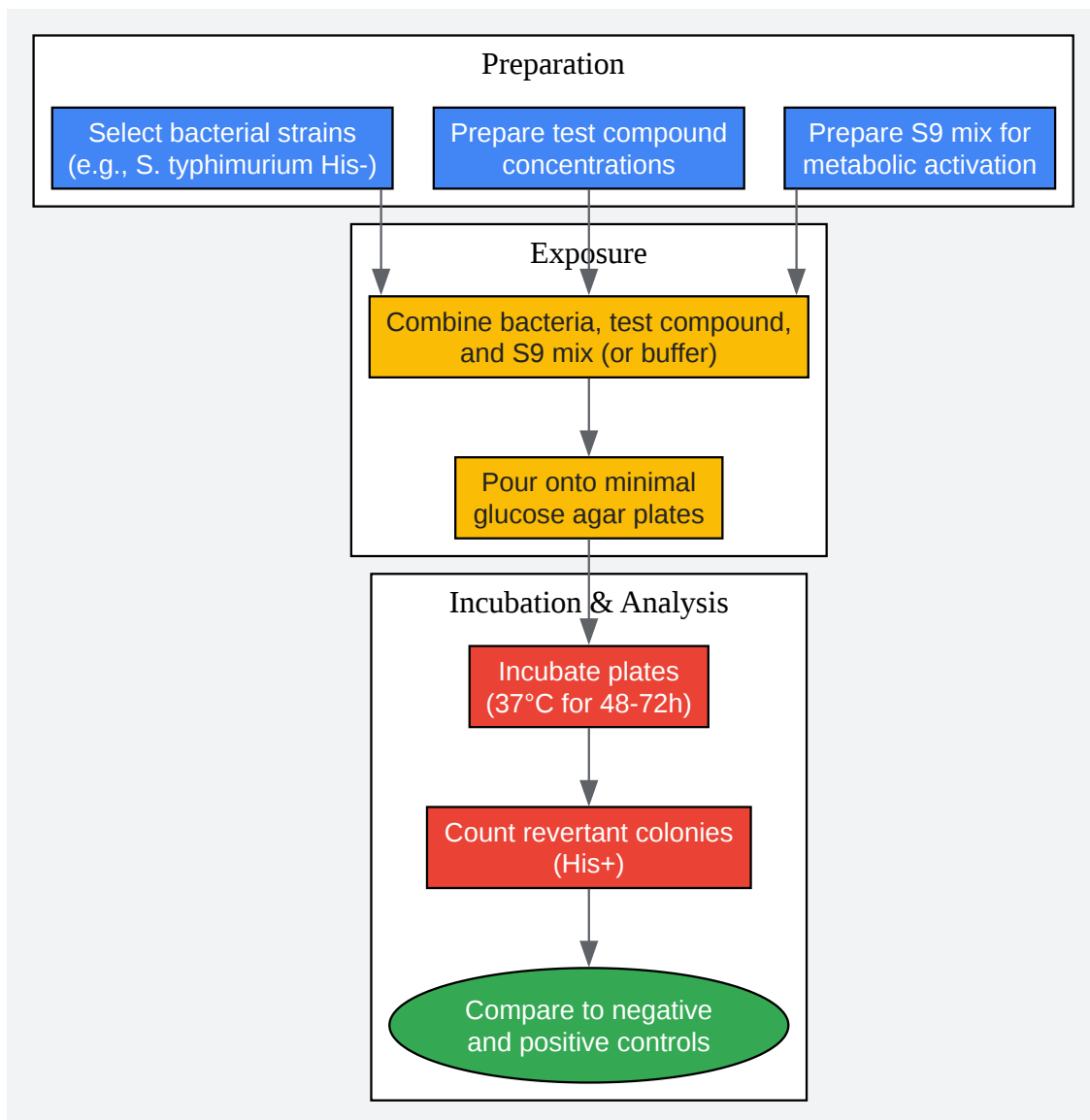
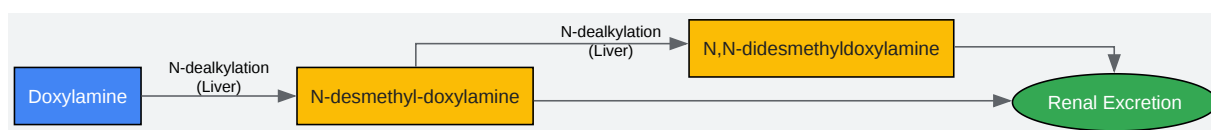
N-dealkylation to its main metabolites, N-desmethyl-**doxylamine** and N,N-didesmethyl**doxylamine**, which are then excreted by the kidneys.

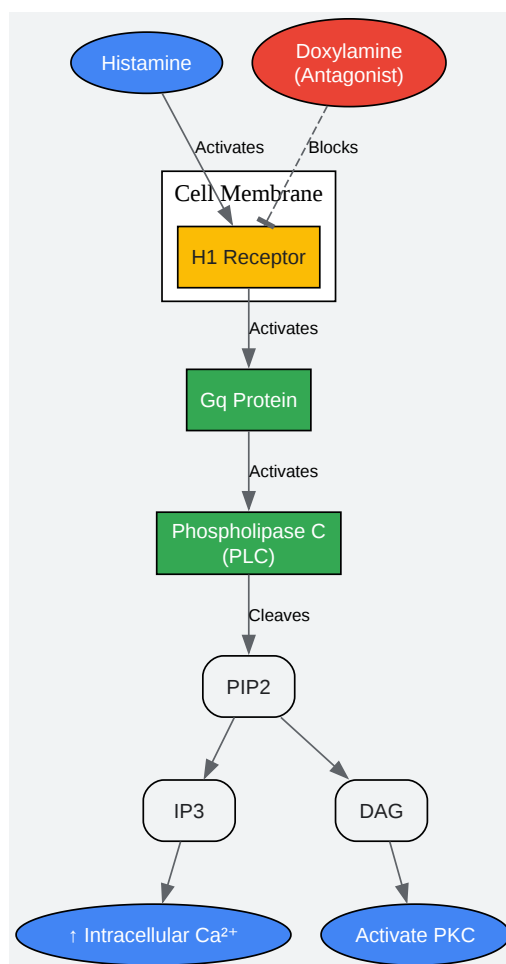
Table 1: Human Pharmacokinetic Parameters of Doxylamine Succinate (Single 25 mg Oral Dose)

Parameter	Value	Reference
Mean Cmax	99 - 118.21 ng/mL	
Mean Tmax	2.4 - 7.5 hours	
Elimination Half-life ($t_{1/2}$)	10.1 - 12.5 hours	
Apparent Oral Clearance	217 mL/min	

Metabolic Pathway of Doxylamine

Doxylamine undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that are subsequently eliminated renally.





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- To cite this document: BenchChem. [An In-depth Toxicological Profile of Doxylamine Succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195884#in-depth-toxicological-profile-of-doxylamine-succinate]

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